![molecular formula C6H5F6N3OS B2432081 [(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea CAS No. 691879-66-0](/img/structure/B2432081.png)

[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

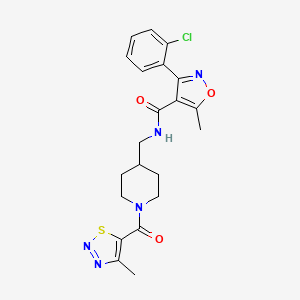

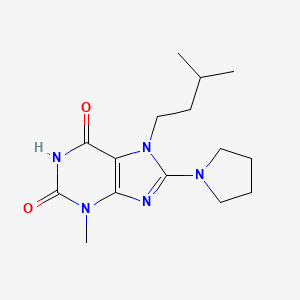

“[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea” is a compound with the IUPAC name (2Z)-1,1,1,5,5,5-hexafluoro-2,4-pentanedione 2-thiosemicarbazone . It has a molecular weight of 281.18 .

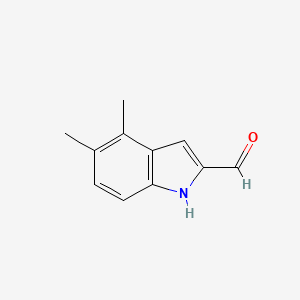

Molecular Structure Analysis

The molecule is planar with a C=S bond distance of 1.71 Å and average C-N distances of 1.33 Å . The InChI code is 1S/C6H5F6N3OS/c7-5(8,9)2(14-15-4(13)17)1-3(16)6(10,11)12/h1,14H,(H3,13,15,17) .Chemical Reactions Analysis

Thiourea derivatives, including “[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea”, can participate in various chemical reactions. For instance, bifunctional thiourea derivatives can catalyze the Michael reaction of malonates with various nitro olefins .Physical And Chemical Properties Analysis

The compound has a molecular weight of 281.18 . More specific physical and chemical properties such as melting point, solubility, and density are not provided in the search results.Scientific Research Applications

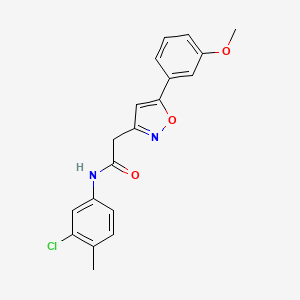

Heterocyclic Synthesis and Coordination Chemistry

The thiourea moiety, with its >NC]SN< structure, plays a pivotal role in the synthesis of important heterocyclic compounds. Due to the bonding possibilities of sulfur and nitrogen atoms, thioureas exhibit enhanced ligating properties. These ligands readily form transition metal complexes, making them valuable in coordination chemistry. Their coordination modes are diverse, and they find applications in organic synthesis and biological systems .

Biological Activities

Thiourea derivatives demonstrate a wide range of biological activities:

Materials Science and Polymers

Thioureas find applications in materials science:

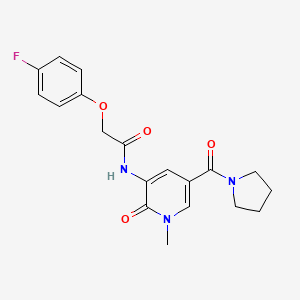

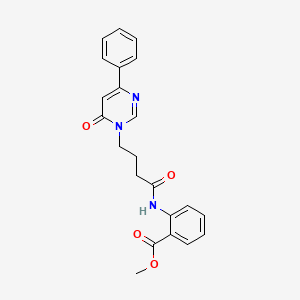

Pharmaceuticals and Drug Development

Thioureas have been investigated for their pharmacological potential:

Agrochemicals

Trifluoromethylpyridine (TFMP) derivatives, closely related to thioureas, play a crucial role in crop protection:

- Pharmaceutical and Veterinary Applications : TFMP derivatives are also used in pharmaceutical and veterinary products .

Synthetic Intermediates

Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, synthesized from trifluoroacetimidoyl chloride derivatives, serve as intermediates for various applications, including drug synthesis .

Safety and Hazards

Mechanism of Action

Target of Action

Thiourea derivatives have been known to exhibit antibacterial activity , suggesting that their targets could be bacterial enzymes or proteins.

Mode of Action

It is suggested that thioureas, including this compound, may act as brønsted acid/base catalysts . This means they can donate or accept protons, facilitating chemical reactions.

Biochemical Pathways

Thiourea derivatives have been reported to inhibit enzymes such as α-amylase and glucose-6-phosphatase (g6pase) , suggesting that they may affect carbohydrate metabolism.

Result of Action

Thiourea derivatives have been reported to exhibit antibacterial and antioxidant activities , suggesting that they may exert a protective effect against oxidative stress and bacterial infections.

properties

IUPAC Name |

[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F6N3OS/c7-5(8,9)2(14-15-4(13)17)1-3(16)6(10,11)12/h1H2,(H3,13,15,17)/b14-2- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCRDTTVMHRJFL-VVHNFQOZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=NNC(=S)N)C(F)(F)F)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=N/NC(=S)N)/C(F)(F)F)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F6N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2431999.png)

![2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2432004.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432010.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2432011.png)

![(2,4-Dichlorophenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2432020.png)

![2-[1-(Phenylmethoxycarbonylaminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid](/img/structure/B2432021.png)